molecular formula C6H3Cl2FO B3110656 3,4-Dichloro-5-fluorophenol CAS No. 1804515-92-1

3,4-Dichloro-5-fluorophenol

Cat. No.: B3110656
CAS No.: 1804515-92-1
M. Wt: 180.99 g/mol
InChI Key: LHPYRWOMBLZYDG-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorophenol (CAS RN: Not explicitly listed in provided evidence) is a halogenated aromatic compound featuring two chlorine substituents at the 3- and 4-positions and a fluorine atom at the 5-position of the phenolic ring. This trifunctional substitution pattern imparts distinct electronic, steric, and reactivity properties compared to simpler chlorophenols. Halogenated phenols are critical intermediates in pharmaceuticals, agrochemicals, and specialty polymers, where substituent positions and electronegativity influence bioavailability, metabolic stability, and binding affinity .

Properties

IUPAC Name

3,4-dichloro-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPYRWOMBLZYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluorophenol typically involves the halogenation of phenol derivatives. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms into the phenol ring. For example, the reaction of 3,4-dichlorophenol with a fluorinating agent like sulfur tetrafluoride can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the preparation of intermediates, followed by selective halogenation reactions. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dichloro-5-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to certain proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-Dichloro-5-fluorophenol with key analogs in terms of substitution patterns, physicochemical properties, toxicity, and applications.

Substitution Patterns and Electronic Effects
Compound Name Substituent Positions Halogen Types Key Electronic Effects
This compound 3-Cl, 4-Cl, 5-F Cl (×2), F (×1) Strong electron-withdrawing (Cl, F); ortho/para-directing
2,3-Dichlorophenol 2-Cl, 3-Cl Cl (×2) Moderate electron-withdrawing; steric hindrance at ortho positions
3,4-Dichlorophenol 3-Cl, 4-Cl Cl (×2) Similar to above but lacks fluorine’s electronegativity
2,4-Dichloro-5-fluorobenzoic acid 2-Cl, 4-Cl, 5-F Cl (×2), F (×1) Carboxylic acid group adds acidity and hydrogen-bonding capacity

Key Insights :

  • The absence of a carboxylic acid group (cf. 2,4-Dichloro-5-fluorobenzoic acid) reduces water solubility but may improve membrane permeability in biological systems .
Toxicity and Environmental Impact

Data from the Agency for Toxic Substances and Disease Registry (ATSDR) highlight that chlorophenols exhibit varying toxicities depending on substitution patterns:

  • 3,4-Dichlorophenol: Oral LD₅₀ (rat) = 1,250 mg/kg; classified as a Group D carcinogen (inadequate evidence in humans) .
  • Fluorinated analogs: Limited toxicity data in the provided evidence, but fluorine’s presence may reduce metabolic degradation rates, increasing environmental persistence .

Research Findings and Data Limitations

  • ATSDR Report (2022): Identified 416 studies on chlorophenols but lacked specific data on fluorinated derivatives like this compound, suggesting a need for targeted toxicological profiling .
  • Biopharmacule Product Catalog : Lists fluorinated dichloro compounds (e.g., 2,4-Dichloro-5-fluorobenzoyl chloride) but omits physicochemical data, highlighting commercial availability without public toxicity disclosures .

Biological Activity

3,4-Dichloro-5-fluorophenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. Its unique structural characteristics, including the presence of chlorine and fluorine atoms, suggest a range of interactions with biological systems, making it a candidate for further pharmacological studies.

  • Molecular Formula : C6_6H3_3Cl2_2F1_1O
  • Molecular Weight : Approximately 193.00 g/mol
  • Structure : The compound features a phenolic structure with two chlorine atoms and one fluorine atom, contributing to its reactivity and potential biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The presence of halogen substituents can enhance its binding affinity to proteins and enzymes, potentially modulating various biochemical pathways. This interaction may lead to the inhibition of key enzymes involved in metabolic processes or microbial growth, positioning it as a candidate for antimicrobial and therapeutic applications.

Biological Activity and Applications

  • Antimicrobial Properties :
    • Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including Echerichia coli and Staphylococcus aureus. These findings suggest its potential use in developing antibacterial agents .
    • A study highlighted its effectiveness in inhibiting bacterial growth by disrupting metabolic pathways critical for survival.
  • Enzyme Inhibition :
    • The compound has shown promise as an enzyme inhibitor, which may be relevant in the context of infectious diseases or cancer treatment. By inhibiting specific enzymes, it could disrupt disease processes.
  • Case Studies :
    • A study conducted on the effects of this compound on bacterial cultures demonstrated a dose-dependent inhibition of growth. At higher concentrations, notable cell death was observed, indicating its potential utility in formulating antimicrobial therapies .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for safe application. Preliminary studies suggest that at certain concentrations, the compound may induce cytotoxic effects in mammalian cells; however, further research is required to elucidate its safety and efficacy fully .

Data Summary

Parameter Value
Molecular FormulaC6_6H3_3Cl2_2F
Molecular Weight193.00 g/mol
Antibacterial ActivityEffective against Echerichia coli and Staphylococcus aureus
Enzyme InhibitionPotentially inhibits key metabolic enzymes
Toxicological ConcernsCytotoxic effects at high concentrations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloro-5-fluorophenol
Reactant of Route 2
Reactant of Route 2
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